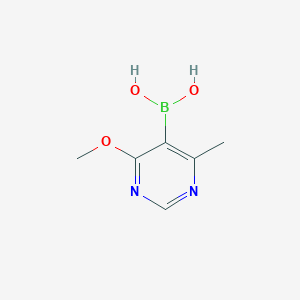
(4-Methoxy-6-methylpyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxy-6-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with methoxy and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-6-methylpyrimidin-5-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a halogenated pyrimidine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes the careful selection of catalysts, bases, and solvents, as well as the implementation of efficient purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
(4-Methoxy-6-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The methoxy and methyl groups on the pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Organic solvents like THF and DMF are typically employed.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex organic molecules .
科学研究应用
(4-Methoxy-6-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Methoxy-6-methylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biochemical processes . The methoxy and methyl groups on the pyrimidine ring can also influence the compound’s reactivity and binding affinity .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A widely used boronic acid derivative with similar reactivity but different structural features.
(4-Methoxyphenyl)boronic Acid: Shares the methoxy group but differs in the aromatic ring structure.
(6-Methylpyridin-3-yl)boronic Acid: Similar in having a methyl group on a heterocyclic ring but differs in the position and type of heterocycle.
Uniqueness
(4-Methoxy-6-methylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable reagent in the synthesis of complex molecules and in various scientific research applications .
属性
分子式 |
C6H9BN2O3 |
|---|---|
分子量 |
167.96 g/mol |
IUPAC 名称 |
(4-methoxy-6-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c1-4-5(7(10)11)6(12-2)9-3-8-4/h3,10-11H,1-2H3 |
InChI 键 |
YCCLXMFBNOLTLW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(N=CN=C1OC)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


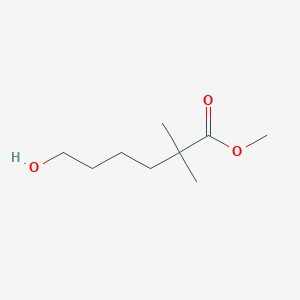
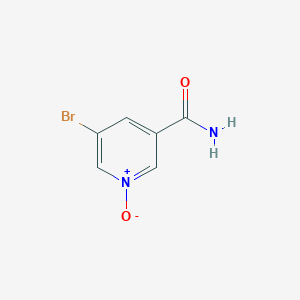
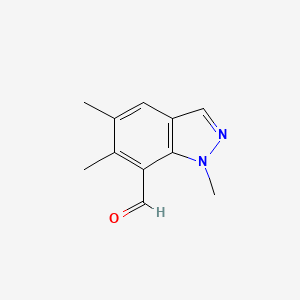
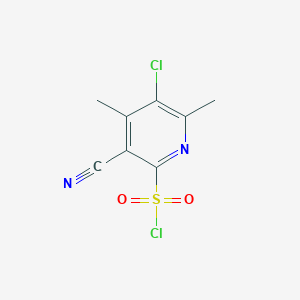
![Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15363907.png)
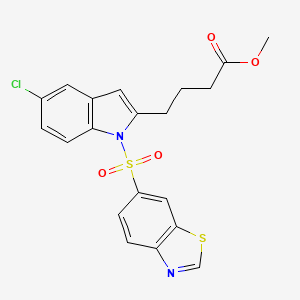

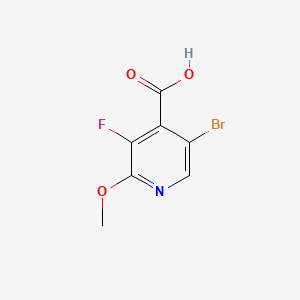

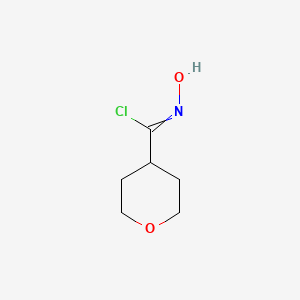
![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)

![3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)
